Hesperetin 3'-methyl ether

Anticancer drug discovery Flavonoid SAR MCF-7 breast cancer

Hesperetin 3'-methyl ether (homohesperetin; CAS 89294-54-2) is a naturally occurring 4'-O-methylated flavanone that belongs to the flavonoid subclass of polyphenols. Structurally, it differs from the abundant citrus flavanone hesperetin by the replacement of the 3'-hydroxyl group on the B-ring with a methoxy substituent.

Molecular Formula C17H16O6
Molecular Weight 316.3 g/mol
CAS No. 89294-54-2
Cat. No. B3061301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin 3'-methyl ether
CAS89294-54-2
Molecular FormulaC17H16O6
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC
InChIInChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1
InChIKeyHRFSSDXPHTZMLA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hesperetin 3'-methyl ether (CAS 89294-54-2): A Methylated Flavanone with Distinct Pharmacological Attributes for Research Procurement


Hesperetin 3'-methyl ether (homohesperetin; CAS 89294-54-2) is a naturally occurring 4'-O-methylated flavanone that belongs to the flavonoid subclass of polyphenols. Structurally, it differs from the abundant citrus flavanone hesperetin by the replacement of the 3'-hydroxyl group on the B-ring with a methoxy substituent [1]. This single methylation distinguishes it as a secondary metabolite found in certain plant species and as a product of both chemical synthesis and biotransformation. The compound is investigated for its enhanced bioactivity profile relative to unmethylated hesperetin, particularly in oncology and antimicrobial research [2]. Its procurement is typically driven by studies requiring a methylated hesperetin scaffold for structure-activity relationship (SAR) campaigns, bioavailability enhancement, or targeted antiproliferative screening.

Why Hesperetin Cannot Simply Substitute for Hesperetin 3'-methyl ether in Research Protocols


Generic substitution between hesperetin and its 3'-methyl ether variant is scientifically untenable because a single O-methylation at the 3' position of the B-ring profoundly alters both pharmacodynamic potency and pharmacokinetic behavior. In head-to-head antiproliferative assays against MCF-7 breast cancer cells, hesperetin 3'-methyl ether exhibits an IC50 of 10.45 µM, whereas unmethylated hesperetin shows negligible activity (IC50 > 150 µM), representing a >14-fold potency gap [1]. Furthermore, the class of methylated flavonoids demonstrates 5- to 8-fold greater intestinal permeability and markedly enhanced hepatic metabolic stability compared to their unmethylated counterparts, meaning that even if cellular target engagement were equivalent, systemic exposure would differ substantially [2]. Substituting the parent compound for the methyl ether therefore introduces uncontrolled variables in both efficacy readouts and pharmacokinetic modeling, jeopardizing data reproducibility in drug discovery and pharmacological studies.

Quantitative Differentiation of Hesperetin 3'-methyl ether: Head-to-Head Evidence Against Closest Analogs


14.35-Fold Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Unmethylated Hesperetin

In a direct head-to-head comparison using MCF-7 human breast cancer cells, 3'-methoxyhesperetin (compound 3a) demonstrated an IC50 of 10.45 ± 0.45 µM, while the unmethylated parent hesperetin exhibited an IC50 exceeding 150 µM [1]. This corresponds to a >14.35-fold improvement in antiproliferative potency conferred solely by methylation at the 3'-position of the B-ring. The assay employed dose-dependent exposure with viability assessed after 24-hour incubation, using a microplate reader at 490 nm [1]. Hesperetin was essentially inactive (IC50 >150 µM) in this model, highlighting that the 3'-methoxy group is a critical pharmacophoric element for MCF-7 growth inhibition.

Anticancer drug discovery Flavonoid SAR MCF-7 breast cancer

2.01-Fold Higher Antiproliferative Potency Than 7-Methoxy Regioisomer Against MCF-7 Cells

Among the mono-methylated hesperetin isomers, the position of the methoxy group critically determines potency. 3'-methoxyhesperetin (3a) exhibited an IC50 of 10.45 ± 0.45 µM against MCF-7 cells, whereas its 7-methoxy regioisomer (3b) showed an IC50 of 30.74 ± 0.72 µM [1]. This represents a 2.01-fold increase in antiproliferative potency for the 3'-O-methylated product over the 7-O-methylated product. The di-methylated analog (7,3'-dimethoxyhesperetin, 3c) showed an IC50 of 31.00 ± 1.44 µM, further indicating that 3'-O-methylation, and not additional methylation at position 7, drives the potency gain [1].

Regioselective methylation Flavonoid anticancer SAR Structure-activity relationship

Modest Improvement in Anti-Candida Activity Versus Hesperetin but Narrow Activity Spectrum

In antimicrobial assays against three microbial strains, hesperetin 3'-methyl ether (3a) and the unmethylated parent hesperetin both lacked activity against Staphylococcus aureus ATCC6538 and Escherichia coli ATCC25922, showing MIC and MBC values >400 µM [1]. Against Candida albicans SC5314, 3'-methoxyhesperetin exhibited an MIC of 50 µM, compared to an MIC of 75 µM for hesperetin [1]. This represents a modest 1.5-fold lower MIC. Notably, the 7-methoxy regioisomer (3b) showed superior anti-Candida activity with an MIC of 25 µM, indicating that 3'-O-methylation is not optimal for antifungal potency [1]. No compound achieved MBC values against C. albicans within the tested range (>400 µM), suggesting fungistatic rather than fungicidal activity.

Antifungal flavonoids Candida albicans Antimicrobial screening

Class-Level Enhancement of Intestinal Absorption and Hepatic Metabolic Stability by Flavonoid Methylation

Methylation of flavonoids produces a class-wide improvement in oral bioavailability parameters. In a comparative study using Caco-2 cell monolayers, fully methylated flavones exhibited apparent permeability (Papp) values of 22.6–27.6 × 10⁻⁶ cm/s for apical-to-basolateral flux, compared to only 3.0–7.8 × 10⁻⁶ cm/s for the corresponding unmethylated flavones [1]. This represents an approximately 5- to 8-fold increase in intestinal absorption. Additionally, in pooled human liver S9 fraction assays, methylated flavones showed markedly greater metabolic stability, as the unmethylated polyphenols (resveratrol, quercetin) were rapidly eliminated via glucuronidation and sulfation, while their methylated counterparts resisted hepatic conjugation [1]. Although these data are derived from methylated flavones rather than flavanones specifically, the principle that O-methylation blocks conjugative metabolic pathways and enhances membrane permeability applies across flavonoid subclasses, including hesperetin 3'-methyl ether [2].

Oral bioavailability Caco-2 permeability Hepatic metabolism

Sustainable Bioproduction of Homohesperetin Achieved via Engineered Streptomyces albidoflavus for Research Supply

A 2024 study demonstrated the first successful de novo biosynthesis of homohesperetin (hesperetin 3'-methyl ether) from L-tyrosine in an engineered strain of Streptomyces albidoflavus, achieving a titer of 0.43 mg/L alongside 2.52 mg/L of hesperetin and 1.34 mg/L of homoeriodictyol [1]. The knock-out of the hppD gene encoding 4-hydroxyphenylpyruvate dioxygenase (exhibiting a 23.2-fold change in expression upon L-tyrosine supplementation) increased naringenin precursor titers by 1.66-fold [1]. While 0.43 mg/L is lower than typical titers required for industrial-scale isolation, this proof-of-concept establishes a microbial platform for producing the compound without plant extraction or chemical methylation, offering a sustainable supply route for research-grade material, particularly for studies requiring isotopically labeled or enantiomerically pure forms [1]. In contrast, hesperetin biosynthesis in the same system achieved a 5.86-fold higher titer, indicating that heterologous production of the dimethoxy flavanone remains a bottleneck requiring further optimization [1].

Biosynthesis Metabolic engineering Sustainable flavonoid production

Validated Research and Industrial Application Scenarios for Hesperetin 3'-methyl ether Based on Quantitative Evidence


Anticancer Lead Optimization: MCF-7 Breast Cancer Cell Screening of Methylated Flavonoid Libraries

Hesperetin 3'-methyl ether should be prioritized as a positive control or core scaffold in flavonoid methylation SAR campaigns targeting MCF-7 breast cancer. Its IC50 of 10.45 µM against MCF-7 cells, validated in a direct head-to-head study, makes it the most potent mono-methylated hesperetin variant characterized to date, outperforming both the 7-methoxy regioisomer (2.01-fold) and the parent hesperetin (>14.35-fold) [1]. Compound library designers can use this 3'-O-methylated scaffold as a reference point for further derivatization aimed at improving potency and selectivity in hormone-responsive breast cancer models. The availability of precise IC50 values with standard deviations supports reproducible benchmark testing across independent laboratories.

Oral Bioavailability-Focused Flavonoid Development Programs

For research programs where oral bioavailability is a primary selection criterion, hesperetin 3'-methyl ether offers a structurally justified advantage. As a methylated flavonoid, it belongs to a compound class that demonstrates 5- to 8-fold higher Caco-2 monolayer permeability and substantially greater resistance to hepatic glucuronidation and sulfation compared to unmethylated flavonoids [2]. This class-level evidence supports its selection over hesperetin in preclinical pharmacokinetic studies, formulation development, and in vivo efficacy models where adequate systemic exposure is critical. Researchers should couple in vitro permeability data with actual in vivo PK profiling to confirm the translational relevance of the methylation advantage for this specific scaffold.

Sustainable Biotechnological Production of Rare Methylated Flavonoids for Research Supply

The recent demonstration of de novo homohesperetin biosynthesis in engineered Streptomyces albidoflavus (0.43 mg/L titer) provides a foundation for sourcing research-grade material through fermentation rather than plant extraction or chemical synthesis [3]. Although current titers are modest compared to the parent hesperetin (2.52 mg/L), the engineered ΔhppD strain platform can be further optimized. This biosynthesis route is particularly relevant for laboratories requiring isotopically labeled hesperetin 3'-methyl ether for metabolic tracing studies, or for programs seeking enantiomerically pure (2S)-homohesperetin without chiral separation steps inherent in chemical methylation approaches.

Focused Antifungal Screening: Candida albicans-Selective Flavonoid Analogs

While hesperetin 3'-methyl ether demonstrates only modest anti-Candida activity (MIC = 50 µM vs. C. albicans SC5314) and lacks activity against S. aureus and E. coli (MIC >400 µM), this narrow spectrum can be strategically leveraged [1]. In antifungal discovery programs seeking Candida-selective agents with minimal collateral antibacterial activity (to preserve the host microbiome), a compound with no detectable Gram-positive or Gram-negative activity may represent a desirable selectivity profile. Researchers should benchmark hesperetin 3'-methyl ether alongside the 7-methoxy regioisomer (MIC = 25 µM against C. albicans) to probe the positional requirements for antifungal activity within the flavanone scaffold.

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